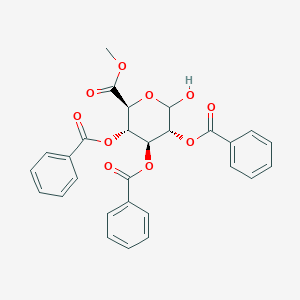

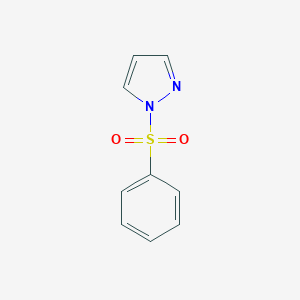

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside involves a series of steps that highlight the compound's role as a versatile intermediate. It has been synthesized through methods that involve the formation of 1-thio-D-mannopyranosides by aralkylation of 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranose followed by O-deacetylation (Durette & Shen, 1980). This process highlights the compound's utility in creating insulin-like and insulin-antagonistic properties for further research and application.

Molecular Structure Analysis

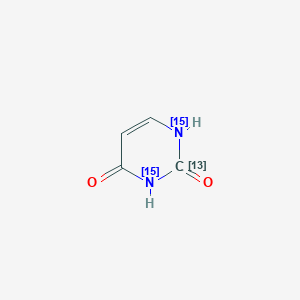

The molecular structure of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside has been elucidated through X-ray crystallography, revealing its orthorhombic system with specific unit cell dimensions. The crystallographic analysis confirms the alpha-anomer configuration of the thiomannoside and indicates the presence of intramolecular and intermolecular hydrogen bonds involving C–H⋯O and C–H⋯S interactions, which are critical for the stability and reactivity of the molecule (Guo et al., 2004).

科学研究应用

Microbial Mannosidases

Microbial mannosidases play a crucial role in breaking down the 1,4-β-mannopyranosyl linkages in hemicelluloses, particularly in softwoods, producing mannose. These enzymes, primarily produced by bacteria and fungi, exhibit activity across a wide pH and temperature range and have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. A comprehensive understanding of microbial mannosidases can greatly enhance their application across various industries (Chauhan & Gupta, 2017).

Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes

The synthesis of C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides is a notable research area. Particularly, the synthesis of analogues of glycosyl glycerols and the attachment of naphthoquinone to the anomeric center of a sugar or the non-reducing end of a different sugar have been pivotal in creating mimics of complex carbohydrates. This synthesis has significant implications in the development of potential inhibitors for carbohydrate processing enzymes, a critical area in medical research (Cipolla, La Ferla, & Nicotra, 1997).

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-SWBPCFCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451102 |

Source

|

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside | |

CAS RN |

108032-93-5 |

Source

|

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)